tert-butyl N-(1-cyanocycloheptyl)carbamate
Overview
Description
tert-butyl N-(1-cyanocycloheptyl)carbamate is a chemical compound with the molecular formula C13H22N2O2. It is known for its unique structure, which includes a cyano group attached to a cycloheptyl ring and a carbamic acid tert-butyl ester group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1-cyanocycloheptyl)carbamate typically involves the reaction of cycloheptylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with cyanogen bromide to introduce the cyano group. The overall reaction can be summarized as follows:
- Cycloheptylamine + tert-butyl chloroformate + triethylamine → Intermediate
- Intermediate + cyanogen bromide → this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process . These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(1-cyanocycloheptyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The cyano group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Hydrolysis: Aqueous phosphoric acid or sodium hydroxide can be used as reagents.
Reduction: Lithium aluminum hydride or diisobutylaluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Hydrolysis: Carboxylic acid and tert-butyl alcohol.
Reduction: Primary amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-butyl N-(1-cyanocycloheptyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-cyanocycloheptyl)carbamate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in various chemical reactions. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can interact with biological targets. The compound’s unique structure allows it to engage in multiple pathways, making it a versatile reagent in research.
Comparison with Similar Compounds
Similar Compounds
Cycloheptylamine: A precursor in the synthesis of tert-butyl N-(1-cyanocycloheptyl)carbamate.
tert-Butyl carbamate: Shares the tert-butyl ester group.
Cycloheptyl cyanide: Contains the cyano group attached to a cycloheptyl ring.
Uniqueness
This compound is unique due to the combination of its cyano group, cycloheptyl ring, and carbamic acid tert-butyl ester group. This combination imparts distinct chemical properties, making it valuable in various research applications.
Properties
IUPAC Name |
tert-butyl N-(1-cyanocycloheptyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-12(2,3)17-11(16)15-13(10-14)8-6-4-5-7-9-13/h4-9H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOITEVRWMIEDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCCC1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587726 | |
Record name | tert-Butyl (1-cyanocycloheptyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904817-73-8 | |
Record name | tert-Butyl (1-cyanocycloheptyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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